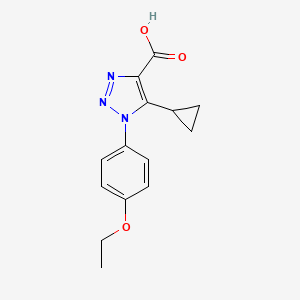
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMPT is a thiazolidine derivative that has been synthesized and studied for its potential use in various fields, including agriculture, medicine, and biotechnology. In
Applications De Recherche Scientifique
DMPT has been studied extensively for its potential applications in various fields. In agriculture, DMPT has been shown to improve the growth performance and feed efficiency of livestock, including pigs, chickens, and fish. DMPT has also been studied for its potential use in aquaculture as a feed attractant and growth promoter.
In medicine, DMPT has been investigated for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties. DMPT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biotechnology, DMPT has been studied for its potential use as a chemical inducer of gene expression, particularly in the production of recombinant proteins.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act through the activation of the peroxisome proliferator-activated receptor (PPAR) pathway. PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism, as well as inflammation and oxidative stress.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in lipid and glucose metabolism, as well as the suppression of genes involved in inflammation and oxidative stress. DMPT has also been shown to increase the levels of certain hormones, such as growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMPT is its relatively low cost and ease of synthesis, which makes it an attractive compound for use in laboratory experiments. However, DMPT is also known to have low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of DMPT. One area of research is the development of new synthesis methods and derivatives of DMPT with improved solubility and bioactivity. Another area of research is the exploration of DMPT's potential therapeutic effects in the treatment of various diseases. Additionally, the use of DMPT as a chemical inducer of gene expression in biotechnology is an area of growing interest. Overall, the study of DMPT has the potential to lead to new discoveries and innovations in various fields of science and technology.
Méthodes De Synthèse
DMPT can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with ethyl acetoacetate, followed by the reduction of the resulting thioamide with sodium borohydride. The final product is obtained through the reaction of the thiazolidine intermediate with acetic anhydride.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-3-4-9(8(2)5-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHZUIGMUVMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)


![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)